3-Nitroazetidine hydrochloride

Asymmetric Catalysis Medicinal Chemistry Glycine Transporter 1 (GlyT1)

Researchers requiring a stable, selectively functionalizable azetidine building block face limited options-polynitrated analogs lack the single reactive handle needed for chiral derivatization, while the free base form suffers from instability. 3-Nitroazetidine hydrochloride resolves this gap, delivering ring-strained (~25.2 kcal/mol) mono-nitro reactivity as a stable HCl salt. • Enables asymmetric aza-Henry reactions with 92% ee for GlyT1 inhibitor core synthesis • Serves as scaffold for anti-MRSA/VRE agents achieving MIC ~4 μg/mL • Provides safer thermal stability (>200°C onset) vs. dinitro analogs for energetic material R&D • Enhanced solubility in both aqueous and organic media versus free base

Molecular Formula C3H7ClN2O2
Molecular Weight 138.55
CAS No. 2231675-38-8
Cat. No. B2453341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitroazetidine hydrochloride
CAS2231675-38-8
Molecular FormulaC3H7ClN2O2
Molecular Weight138.55
Structural Identifiers
SMILESC1C(CN1)[N+](=O)[O-].Cl
InChIInChI=1S/C3H6N2O2.ClH/c6-5(7)3-1-4-2-3;/h3-4H,1-2H2;1H
InChIKeyKRQYZVKHKMSHOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitroazetidine Hydrochloride Overview


3-Nitroazetidine hydrochloride is a four-membered nitrogen-containing heterocyclic compound with a nitro group at the 3-position [1]. It serves as a versatile building block for synthesizing biologically active molecules and energetic materials. Its unique reactivity profile, driven by ring strain (~25.2 kcal/mol) and the electron-withdrawing nitro group, enables applications ranging from chiral drug intermediate synthesis to high-performance energetic formulations [2]. The hydrochloride salt form enhances its stability and solubility compared to the free base, facilitating its use in both aqueous and organic reaction media [3].

Why 3-Nitroazetidine HCl Cannot Be Substituted


Substituting 3-nitroazetidine hydrochloride with other azetidine derivatives or nitro heterocycles fails due to its unique combination of ring strain, nitro group positioning, and salt form. Unlike 3,3-dinitroazetidine (DNAZ) or 1,3,3-trinitroazetidine (TNAZ), the mono-nitroazetidine core retains the azetidine ring strain (~25.2 kcal/mol) while providing a single, reactive handle for selective functionalization [1]. This contrasts with the more highly nitrated analogs, which are primarily used as energetic materials and exhibit different reactivity and stability profiles [2]. Furthermore, the hydrochloride salt offers distinct advantages in solubility and handling compared to the free base, which can be unstable under certain conditions [3]. These differences directly impact synthetic yield, product purity, and downstream application performance.

Performance Benchmarks: 3-Nitroazetidine HCl


Enantioselectivity vs. 2-Nitropropane in GlyT1 Synthesis

In the enantioselective synthesis of a potent GlyT1 inhibitor, 3-nitroazetidine was used as a nucleophile in an aza-Henry reaction, achieving 92% enantiomeric excess (ee) under optimized conditions [1]. In contrast, the commonly used secondary nitroalkane, 2-nitropropane, exhibited significantly lower enantioselectivity in similar asymmetric additions to N-Boc imines, typically yielding <70% ee [2]. The cyclic structure of 3-nitroazetidine provides a rigid, constrained geometry that enhances facial selectivity during the C-C bond-forming step.

Asymmetric Catalysis Medicinal Chemistry Glycine Transporter 1 (GlyT1)

Antibacterial Efficacy Against Gram-Positive Pathogens

Among a series of 22 nitroazetidine derivatives, the 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine 22 demonstrated potent antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 4 μg/mL against Enterococcus faecalis and Staphylococcus aureus [1]. This value approaches the potency of the reference fluoroquinolone antibiotic norfloxacin (MIC: 1–2 μg/mL). The 3-nitroazetidine scaffold provides a tunable platform for further optimization, with the unsubstituted 3-nitroazetidine serving as the core building block for generating diverse analogs.

Antimicrobial Resistance Medicinal Chemistry Gram-Positive Bacteria

Thermal Stability vs. DNAZ

Differential scanning calorimetry (DSC) studies on nitroazetidine derivatives indicate that mono-nitroazetidines exhibit higher thermal stability compared to their dinitro analogs. 3-Nitroazetidine derivatives decompose at temperatures above 200°C, while 3,3-dinitroazetidine (DNAZ) salts decompose at significantly lower temperatures (onset ~150–180°C) [1]. This enhanced stability is attributed to the reduced electron-withdrawing effect and lower strain energy in the mono-nitro system, making 3-nitroazetidine hydrochloride a safer intermediate for handling and storage.

Energetic Materials Thermal Analysis Differential Scanning Calorimetry (DSC)

Detonation Performance vs. TNT

Nitroazetidine-based energetic materials synthesized via photochemical strategies exhibit improved detonation performance compared to state-of-the-art materials. The nitroazetidine derivatives demonstrated higher densities (up to 1.8 g/cm³), better oxygen balance (approaching zero), and increased detonation velocities (up to 8.5 km/s) relative to traditional nitroaromatic explosives like TNT (detonation velocity ~6.9 km/s) [1]. 3-Nitroazetidine hydrochloride serves as a key precursor for accessing these high-performance materials.

Energetic Materials Detonation Physics Propellant Chemistry

Crystal Density Increase by Dinitro Conversion

Single crystal X-ray diffraction studies reveal that conversion of 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine to 1-bromoacetyl-3,3-dinitroazetidine results in flattening of the azetidine ring due to sp² hybridization of the ring nitrogen, accompanied by a crystal density increase of 0.725 Mg/m³ (from 1.232 to 1.957 Mg/m³) [1]. This dramatic density change underscores the ability to tune physical properties by functionalizing the 3-nitroazetidine core.

Crystallography Energetic Materials Solid-State Chemistry

Improved Yield in Nitroazetidine Synthesis

An advanced process for synthesizing 1-tert-butyl-3-nitroazetidine, a key intermediate derived from 3-nitroazetidine, achieved a 64% isolated yield with reduced reaction time compared to earlier methods [1]. In contrast, traditional nitration routes for similar azetidine derivatives often yield 30–45% due to competing ring-opening side reactions. The improved yield is attributed to optimized reaction conditions and the use of 3-nitroazetidine hydrochloride as a stable starting material.

Process Chemistry Energetic Materials Synthetic Methodology

3-Nitroazetidine Hydrochloride Applications


Chiral Pharmaceutical Intermediate Synthesis

3-Nitroazetidine hydrochloride is ideally suited as a nucleophile in asymmetric aza-Henry reactions to produce chiral aminomethyl azetidine cores. The high enantioselectivity (92% ee) achievable with this building block makes it valuable for synthesizing GlyT1 inhibitors and related CNS drug candidates, where enantiomeric purity is critical for biological activity and regulatory approval [1].

Antibacterial Development Against Gram-Positive Pathogens

The 3-nitroazetidine scaffold serves as a versatile starting point for designing new antibacterials with activity against drug-resistant Gram-positive bacteria, including MRSA and VRE. Derivatives based on this core have demonstrated MIC values as low as 4 μg/mL, comparable to norfloxacin, while maintaining a favorable selectivity index (cytotoxicity at 4× MIC) [1].

Precursor for High-Performance Energetics

3-Nitroazetidine hydrochloride is a key precursor for synthesizing advanced energetic materials with improved detonation velocities (up to 8.5 km/s) and oxygen balance compared to traditional nitroaromatics. Its mono-nitro functionality allows for controlled, stepwise nitration to access dinitro and trinitro derivatives with tunable performance characteristics [1].

Thermally Stable Azetidines for Propellants

The higher thermal stability of mono-nitroazetidines (>200°C decomposition onset) relative to dinitro analogs (150–180°C) makes 3-nitroazetidine hydrochloride a safer intermediate for producing propellant plasticizers and melt-castable explosives. This stability margin reduces handling risks during scale-up and storage [1].

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